Cytotoxicity Profile Against HEp-2 Cells: Superior Potency Relative to Co-Isolated Analogs
In a direct head-to-head comparison study evaluating the cytotoxic potential of several compounds isolated from the same Digitalis davisiana Heywood extract, isolugrandoside was among the most potent, demonstrating significantly higher activity than other co-isolated phenylethanoid glycosides such as ferruginoside B and digidavisoside A [1]. The study established a wide range of IC50 values against the HEp-2 human larynx epidermoid carcinoma cell line, from 71.9 to 220 μM, underscoring the profound impact of specific structural motifs on biological activity [1].
| Evidence Dimension | Cytotoxic Activity (In Vitro) |
|---|---|
| Target Compound Data | Higher Cytotoxicity |
| Comparator Or Baseline | Other isolated compounds from D. davisiana (including ferruginoside B, digidavisoside A, digidavisoside B, davisoside, trans-lamiuside E, p-hydroxyacetophenone, and chrysoeriol) |
| Quantified Difference | Qualitatively classified as having 'higher cytotoxicity' in the assay system. The overall IC50 range for all active compounds was 71.9-220 μM. |
| Conditions | HEp-2 (human larynx epidermoid carcinoma) cell line; MTT assay; 72 h exposure |
Why This Matters
This data provides direct, quantitative justification for selecting isolugrandoside over structurally similar but less potent analogs from the same source when designing a cytotoxicity assay.
- [1] Kutluay VM, Ishiuchi K, Makino T, Saracoglu I. Cytotoxic phenylethanoid glycosides from Digitalis davisiana Heywood: Evaluation of structure activity relationships and chemotaxonomical significance of isolated compounds. Fitoterapia. 2019 Jun;135:90-98. View Source
